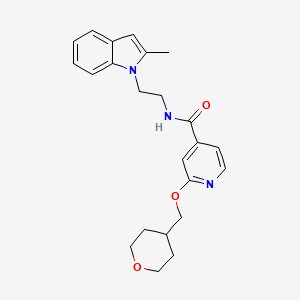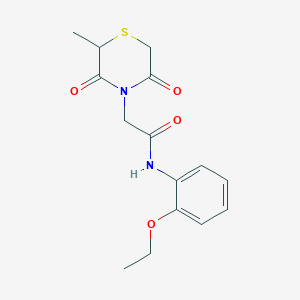![molecular formula C21H26N2O4S B2959776 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 349624-04-0](/img/structure/B2959776.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a trimethylbenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Piperazine Ring: The benzodioxole moiety is then reacted with piperazine under suitable conditions to form the intermediate.
Introduction of the Trimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with a hydroxyl group.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the combination of its benzodioxole and trimethylbenzenesulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-10-16(2)21(17(3)11-15)28(24,25)23-8-6-22(7-9-23)13-18-4-5-19-20(12-18)27-14-26-19/h4-5,10-12H,6-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUPYMIJJYECEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)
![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)

![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)

![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2959709.png)
![2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2959710.png)
![ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2959711.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)
![1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2959713.png)


